molecular formula C15H18FN5O B3013082 N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide CAS No. 921166-93-0

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide

Katalognummer B3013082
CAS-Nummer: 921166-93-0
Molekulargewicht: 303.341
InChI-Schlüssel: YHICUJYNDDCTJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide" is a derivative of tetrazole and cyclohexanecarboxamide. Tetrazole derivatives are known for their antiallergic properties, as seen in the synthesis of 2-hydroxy-N-1H-tetrazol-5-ylbenzamides and N-(2-hydroxyphenyl)-1H-tetrazole-5-carboxamides, which have shown significant antiallergic activity in the rat passive cutaneous anaphylaxis (PCA) test . Similarly, N-tetrazolylpyridinecarboxamides have been evaluated for antiallergic activity, indicating the importance of the tetrazolylcarbamoyl group for activity . The presence of a fluorophenyl group, as in the compound of interest, is also notable in antiallergic agents, as seen in the case of N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides, where substituents on the benzene ring influenced antiallergic activity .

Synthesis Analysis

The synthesis of related compounds often involves direct acylation reactions, as seen in the creation of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives . For the compound , a similar synthetic route may be employed, possibly involving the acylation of an appropriate tetrazole derivative with a cyclohexanecarboxamide moiety. The synthesis of N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives provides insights into the methods that could be adapted for the synthesis of the compound of interest, which involves characterization techniques such as IR and NMR spectroscopy .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using X-ray crystallography, as seen in the case of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide . This technique could be used to determine the crystal structure of "this compound" and to analyze its conformation and intramolecular interactions.

Chemical Reactions Analysis

The compound's reactivity could be influenced by the presence of the tetrazole ring, which is a common motif in antiallergic agents . The fluorine atom on the phenyl ring could affect the compound's reactivity, as fluorine is known to influence the electronic properties of aromatic systems. The cyclohexanecarboxamide moiety may also participate in hydrogen bonding, as seen in the temperature-dependent polymorphism of related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related structures. For instance, the solubility, melting point, and stability could be similar to those of N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives . The presence of the fluorophenyl group could affect the compound's lipophilicity and, consequently, its pharmacokinetic properties. The compound's antiallergic activity could be assessed using the PCA assay, as done for other tetrazole derivatives .

Wissenschaftliche Forschungsanwendungen

Radioligand Development

A study detailed the synthesis of fluorinated derivatives of WAY 100635, including compounds analogous to N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide, for use as radioligands with fluorine-18. These compounds were evaluated in rats to compare their biological properties with [11C]carbonyl WAY 100635, a known radioligand. The research aimed to improve imaging of serotonin 5-HT1A receptors, highlighting the compound's relevance in developing tools for neuroimaging and studying neurotransmitter systems (Lang et al., 1999).

Synthetic Cannabinoids Research

Research identifying and characterizing synthetic cannabinoids, including a compound structurally related to this compound, was conducted to understand the chemical nature and potential effects of new psychoactive substances. This study underscores the importance of structural analysis in the identification of substances within the context of public health and forensic investigations (McLaughlin et al., 2016).

Antagonist Development for Receptor Studies

Another study reported the serendipitous discovery of a compound with a similar structural framework as a selective human serotonin 5-HT2B antagonist. This finding underscores the compound's potential as a template for developing receptor-specific antagonists, which are crucial for understanding receptor functions and for therapeutic drug development (Kwon et al., 2010).

Metabolic and Pharmacokinetic Studies

Research on the metabolism and disposition of related compounds in humans, such as [14C]SB-649868, reveals the metabolic pathways, including oxidation and rearrangement, that compounds with similar structures might undergo. These studies are vital for drug development, providing insights into the pharmacokinetics, safety, and efficacy of potential therapeutic agents (Renzulli et al., 2011).

Wirkmechanismus

The mechanism of action would depend on the specific application of the compound. For instance, some compounds with a tetrazole group have been found to have antibacterial and antiviral properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Zukünftige Richtungen

The future directions for research on this compound would likely depend on its properties and potential applications. For instance, if the compound shows promising biological activity, it could be further studied for potential use in medical or pharmaceutical applications .

Eigenschaften

IUPAC Name

N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN5O/c16-12-7-4-8-13(9-12)21-14(18-19-20-21)10-17-15(22)11-5-2-1-3-6-11/h4,7-9,11H,1-3,5-6,10H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHICUJYNDDCTJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCC2=NN=NN2C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.